(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylene-decalin-1,2-dicarbaldehyde
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Overview
Description
Muzigadial is a naturally occurring drimane sesquiterpenoid isolated from the bark of Warburgia species, particularly Warburgia ugandensis and Warburgia stuhlmannii. It has a molecular formula of C₁₅H₂₀O₃ and a molecular mass of 248.32 g/mol . Muzigadial is known for its potent antifeedant activity against various insect species, making it a compound of interest in the field of natural insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of muzigadial involves a stereoselective, 14-step process starting from the commercially available Wieland-Miescher ketone. The key steps include the regio- and stereoselective cis hydroxylation of enol ether with osmium tetraoxide in the presence of tert-butyl hydroperoxide . The overall yield of this synthetic route is approximately 11% .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of muzigadial. Most of the compound is obtained through extraction from natural sources, particularly the bark of Warburgia species .
Chemical Reactions Analysis
Types of Reactions
Muzigadial undergoes various chemical reactions, including:
Oxidation: Muzigadial can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aldehyde groups present in muzigadial.
Substitution: Muzigadial can undergo substitution reactions, particularly at the aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Osmium tetraoxide and tert-butyl hydroperoxide are commonly used for the oxidation of muzigadial.
Reduction: Hydrogen sulfide in anhydrous tetrahydrofuran (THF) is used for reduction reactions.
Substitution: Various organic solvents such as methanol, ethyl acetate, and benzene are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include different stereoisomers and derivatives of muzigadial, which can be further utilized in various applications .
Scientific Research Applications
Muzigadial has a wide range of scientific research applications, including:
Mechanism of Action
Muzigadial exerts its effects through various mechanisms:
Antifeedant Activity: It disrupts the feeding behavior of insects, making it an effective natural insecticide.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties by targeting microbial cell membranes and disrupting their integrity.
Antimalarial Activity: It interferes with the metabolic pathways of malaria parasites, leading to their death.
Comparison with Similar Compounds
Muzigadial is part of a group of drimane sesquiterpenoids, which include:
Polygodial: Known for its antifeedant and antimicrobial activities.
Warburganal: Exhibits similar biological activities as muzigadial.
Ugandensidial: Another drimane sesquiterpenoid with potent biological activities.
Mukaadial: Shares similar structural features and biological activities with muzigadial.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h8-10,12-13,18H,2,4-7H2,1,3H3/t10-,12+,13?,14-,15?/m0/s1 |
InChI Key |
CJPOKXPNUYKFFE-RRBPUZQUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C(C1=C)CC[C@@H](C2(C=O)O)C=O)C |
Canonical SMILES |
CC1CCC2(C(C1=C)CCC(C2(C=O)O)C=O)C |
Origin of Product |
United States |
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